2-(Benzo[d]oxazol-2-yl)butan-1-amine
Overview
Description
2-(Benzo[d]oxazol-2-yl)butan-1-amine is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . Therefore, it is plausible that 2-(Benzo[d]oxazol-2-yl)butan-1-amine may interact with similar targets.
Mode of Action
It is known that benzoxazole derivatives can interact with various biological receptors due to their structural similarity to the nucleic bases adenine and guanine . This allows them to easily interact with biological receptors, potentially leading to a variety of pharmacological effects.
Biochemical Analysis
Biochemical Properties
2-(Benzo[d]oxazol-2-yl)butan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These interactions are crucial as they can influence the compound’s biochemical properties and its potential therapeutic effects. The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting or activating their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect PC12 cells from β-amyloid-induced apoptosis by modulating the Akt/GSK-3β/NF-κB signaling pathway . This modulation leads to changes in gene expression and cellular metabolism, thereby enhancing cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that this compound has a good binding affinity towards PGHS protein, with a docking score of −9.4 kcal/mol . This binding interaction can inhibit the enzyme’s activity, thereby exerting anti-inflammatory effects. Additionally, it can influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation . This degradation can affect its efficacy and the observed cellular effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can cause toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the overall metabolic flux. For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of prostaglandins . These interactions can affect metabolite levels and the compound’s overall metabolic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHQUOQEGRJFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.